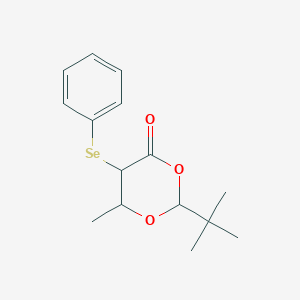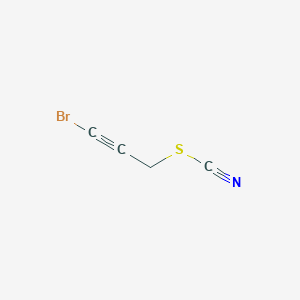![molecular formula C11H17LiO2 B14291748 Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- CAS No. 112947-73-6](/img/structure/B14291748.png)
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- is an organolithium compound that features a tetrahydropyranyl group attached to a hexynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- typically involves the reaction of a tetrahydropyranyl-protected alkyne with a lithium reagent. One common method is the reaction of 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexyne with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve electrophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-: Unique due to the presence of both a tetrahydropyranyl group and a hexynyl chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-: Similar structure but with a shorter alkyne chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octynyl]-: Similar structure but with a longer alkyne chain.
Eigenschaften
CAS-Nummer |
112947-73-6 |
|---|---|
Molekularformel |
C11H17LiO2 |
Molekulargewicht |
188.2 g/mol |
IUPAC-Name |
lithium;2-hex-5-ynoxyoxane |
InChI |
InChI=1S/C11H17O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,3-10H2;/q-1;+1 |
InChI-Schlüssel |
LFXKLRWXQWSZMR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]#CCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
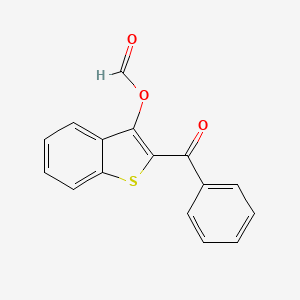
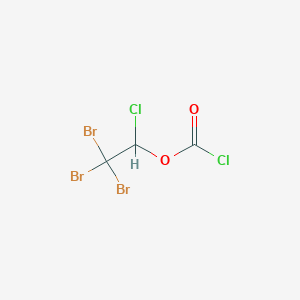
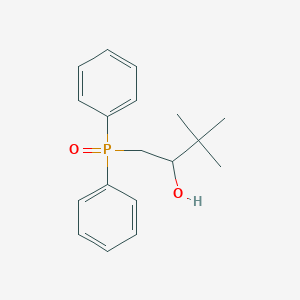

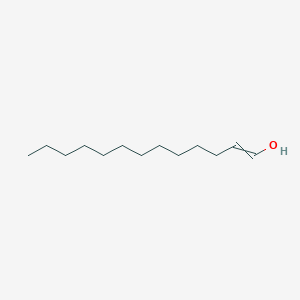

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
